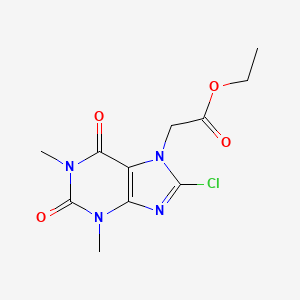

ETHYL 2-(8-CHLORO-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETATE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

ETHYL 2-(8-CHLORO-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETATE is a chemical compound with a complex structure that includes a purine ring system

Vorbereitungsmethoden

The synthesis of ETHYL 2-(8-CHLORO-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETATE typically involves multiple steps. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with the preparation of the purine ring system, which involves the use of starting materials such as 8-chloro-1,3-dimethylxanthine.

Reaction Conditions: The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Esterification: The final step involves the esterification of the purine derivative with ethyl acetate to form the desired compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

ETHYL 2-(8-CHLORO-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETATE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced purine derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium thiocyanate.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of purine compounds, including ethyl 2-(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate, can exhibit significant anticancer properties. These compounds often act as inhibitors for specific kinases that are overactive in cancer cells. For instance, studies have shown that modifications to the purine structure can enhance selectivity and potency against tumor cells expressing mutated forms of receptor tyrosine kinases .

Inhibition of Kinase Activity

The compound has been identified as a potential inhibitor of specific kinases involved in cancer progression. Its structure allows it to interact with the ATP-binding site of these kinases, thereby blocking their activity and leading to reduced cell proliferation in cancerous tissues. This mechanism is particularly relevant for cancers characterized by mutations in genes coding for receptor tyrosine kinases .

Pharmacology

Antiviral Properties

this compound has also been studied for its antiviral properties. Compounds with similar purine structures have shown efficacy against viral infections by inhibiting viral replication processes. The mechanism typically involves interference with viral RNA synthesis or protein translation .

Drug Development

The compound is being explored in the context of drug development for various diseases due to its favorable pharmacokinetic properties. Its ability to penetrate biological membranes makes it a candidate for oral drug formulations aimed at treating chronic conditions like viral infections or certain types of cancer .

Biochemical Research

Biochemical Pathway Studies

Researchers utilize this compound to study biochemical pathways involving purine metabolism. Understanding how this compound interacts within metabolic pathways can provide insights into cellular processes and disease mechanisms .

Enzyme Inhibition Studies

The compound serves as a valuable tool in enzyme inhibition studies. By evaluating its effects on specific enzymes involved in nucleotide metabolism or signal transduction pathways, researchers can better understand the role of purines in cellular functions and their implications in disease states .

-

Case Study on Anticancer Efficacy

In a study published in Molecules, this compound was tested against various cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations due to its inhibitory effects on specific kinases associated with tumor growth . -

Antiviral Activity Assessment

A recent investigation into the antiviral properties of purine derivatives highlighted the effectiveness of this compound against RNA viruses. The compound exhibited a dose-dependent reduction in viral load in infected cell cultures .

Wirkmechanismus

The mechanism of action of ETHYL 2-(8-CHLORO-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation.

Vergleich Mit ähnlichen Verbindungen

ETHYL 2-(8-CHLORO-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETATE can be compared with other purine derivatives such as:

Caffeine: Similar in structure but lacks the ethyl acetate group.

Theobromine: Another purine derivative with different functional groups.

Allopurinol: Used as a medication for gout, with a different substitution pattern on the purine ring.

Biologische Aktivität

Ethyl 2-(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is a purine derivative with notable biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications. The following sections provide an overview of its biological activities, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C11H13ClN4O4

- Molecular Weight : 300.7 g/mol

- CAS Number : [Not specified in the sources]

This compound exhibits biological activity primarily through its interactions with various enzymes and receptors. Its structural similarity to nucleotides suggests potential roles in nucleotide metabolism and signaling pathways.

Inhibition of Enzymatic Activity

Research indicates that compounds similar to ethyl 2-(8-chloro...) can inhibit key enzymes involved in pathogenic processes. For instance:

- ADP-Ribosylation : The compound may interact with enzymes involved in ADP-ribosylation processes, potentially affecting protein synthesis and cell cycle regulation. This is particularly relevant in the context of bacterial toxins that exploit these pathways to inhibit host cell functions .

Biological Activity Data

The biological activity of ethyl 2-(8-chloro...) can be summarized as follows:

| Activity Type | Mechanism | IC50/EC50 Values |

|---|---|---|

| Enzyme Inhibition | Inhibition of ADP-ribosylation | Ranges from 87 nM to 484 μM |

| Cytotoxicity | Induces apoptosis in specific cell lines | EC50 values from 2.9–16.7 μM |

Case Studies and Research Findings

-

Anti-Virulence Therapeutics :

A study focused on the development of anti-virulence therapeutics highlighted the role of similar purine derivatives in inhibiting bacterial virulence factors. Ethyl 2-(8-chloro...) was explored for its potential to disrupt the function of bacterial toxins that utilize ADP-ribosylation mechanisms to exert their effects on host cells . -

Cytotoxic Effects :

In vitro studies demonstrated that ethyl 2-(8-chloro...) exhibited cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways involved in cell survival and proliferation . -

Comparative Analysis :

A comparative analysis of structurally related compounds revealed that ethyl 2-(8-chloro...) showed superior potency against certain targets compared to other purine derivatives. This positions it as a candidate for further development in therapeutic applications targeting specific diseases .

Eigenschaften

IUPAC Name |

ethyl 2-(8-chloro-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4O4/c1-4-20-6(17)5-16-7-8(13-10(16)12)14(2)11(19)15(3)9(7)18/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZKOLZPXLCWMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(N=C1Cl)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.